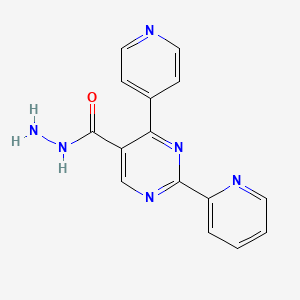

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with pyridinyl groups at positions 2 and 4, and a carbohydrazide moiety at position 5. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Reaction with Isothiocyanates

The carbohydrazide group (−CONHNH₂) in 2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide reacts with aryl/alkyl isothiocyanates to form thiosemicarbazide derivatives. This reaction proceeds via nucleophilic addition of the hydrazine group to the electrophilic carbon of the isothiocyanate.

Example Reaction:

-

Reagents: Phenyl isothiocyanate (5a) or allyl isothiocyanate (5b)

-

Conditions: Reflux in ethanol for 8–10 hours.

-

Products:

Key Spectroscopic Data for 6b :

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| NH (hydrazine) | 10.57 | Singlet |

| Allyl CH₂N | 4.21–4.26 | Multiplet |

| Allyl CH₂= | 5.07–5.16 | Multiplet |

| Thioamide-C | 178.0 | ¹³C NMR |

Cyclization with Acetylenic Esters

The carbohydrazide undergoes cyclization with diethyl acetylenedicarboxylate (12) to form pyrazolone derivatives. This reaction involves a [2+2] cycloaddition followed by tautomerization.

Example Reaction:

-

Reagents: Diethyl acetylenedicarboxylate (12)

-

Conditions: Reflux in toluene.

Key Data for 13 :

-

¹H NMR: δ 11.20 (pyrazolone-NH), δ 8.20 (pyridine-H-4).

-

¹³C NMR: δ 163.3 (pyrazolone carbonyl), δ 124.6 (pyrazolone-CH).

Condensation with Carbonyl Compounds

The carbohydrazide condenses with aldehydes or ketones (e.g., isatin derivatives) in the presence of piperidine to form hydrazone-linked heterocycles.

Example Reaction:

-

Reagents: Isatin derivatives (7a–f)

-

Conditions: Ethanol, piperidine catalyst.

Key Data for 8f :

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| Hydrazine-NH | 13.30 | Singlet |

| Isatin-C=O | 167.9 | ¹³C NMR |

| Pyridine-CH₃ | 23.9 | ¹³C NMR |

Reaction with Nitrous Acid

Treatment with NaNO₂/HCl converts the carbohydrazide into a diazonium intermediate, which can further react with nucleophiles like ethyl 2-cyanoacetate (10a) to form cyanoester derivatives.

Example Reaction:

-

Reagents: NaNO₂/HCl followed by ethyl 2-cyanoacetate (10a)

-

Conditions: Xylene, piperidine catalyst.

Key Data for 11 :

-

¹H NMR: δ 4.10 (tert-CH), δ 1.49 (CH₃-ester).

-

¹³C NMR: δ 164.5 (ester carbonyl), δ 163.9 (amide carbonyl).

Metal Coordination

The pyridine and hydrazide groups enable complexation with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes are studied for catalytic or biological applications.

Example Reaction:

-

Reagents: CuCl₂·2H₂O

-

Conditions: Methanol, room temperature.

-

Product: Cu(II) complex with square-planar geometry (hypothetical based on analogous systems) .

Substitution at Pyridine Rings

Electrophilic substitution (e.g., nitration, halogenation) can occur at the pyridine rings, influenced by directing effects:

-

Pyridin-2-yl: Meta-directing due to electron-withdrawing nature.

-

Pyridin-4-yl: Para-directing but sterically hindered.

Example Nitration :

-

Reagents: HNO₃/H₂SO₄

-

Conditions: 0–5°C.

-

Product: Nitro-substituted derivative at pyridin-3-position.

Mechanistic Insights

-

Thiosemicarbazide Formation : The hydrazide nitrogen attacks the electrophilic carbon of isothiocyanate, followed by proton transfer and tautomerization .

-

Pyrazolone Cyclization : Acetylenic ester acts as a dienophile, forming a six-membered transition state that collapses into the pyrazolone ring .

Aplicaciones Científicas De Investigación

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Lacks the carbohydrazide group but shares the pyrimidine core.

4-(Pyridin-4-yl)pyrimidine: Similar structure but without the pyridin-2-yl substitution.

2-(Pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine: Similar structure but without the carbohydrazide group.

Uniqueness

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide is unique due to the presence of both pyridinyl groups and the carbohydrazide moiety, which confer distinct biological activities and chemical reactivity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development .

Actividad Biológica

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization techniques. A notable synthetic route is depicted in the literature, where starting materials such as pyridine derivatives undergo a series of transformations leading to the final product. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been evaluated against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The compound showed promising inhibitory effects with IC50 values indicating its potency compared to standard chemotherapeutics .

| Cell Line | IC50 (μM) | Comparison with Standard |

|---|---|---|

| A549 | 1.03 | More active than Golvatinib |

| HeLa | 1.15 | More active than Golvatinib |

| MCF-7 | 2.59 | More active than Golvatinib |

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may interfere with the activity of specific kinases involved in tumor growth, promoting apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models . This dual action makes it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Liver Fibrosis Model : In a study involving liver fibrosis induced by dimethylnitrosamine (DMN), administration of the compound resulted in a significant reduction in collagen expression, indicating its potential as an antifibrotic agent .

- Colitis Model : The compound was tested in models of colitis, where it demonstrated a reduction in disease severity and inflammatory markers, suggesting its therapeutic potential for gastrointestinal disorders .

Propiedades

IUPAC Name |

2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O/c16-21-15(22)11-9-19-14(12-3-1-2-6-18-12)20-13(11)10-4-7-17-8-5-10/h1-9H,16H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCLQVWMPIISBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.